![molecular formula C15H14N2O3S B3978172 N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide](/img/structure/B3978172.png)
N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide, also known as MNTA, is a chemical compound that has been extensively studied for its potential use as a biological and pharmaceutical agent. MNTA is a member of the thioacetamide family of compounds, which have been shown to have a variety of biological and pharmacological properties. In
Mechanism of Action
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide is not fully understood, but studies have suggested that it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide can inhibit the growth of various cancer cell lines and can induce apoptosis in these cells. N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has also been shown to have antimicrobial and antifungal properties. In vivo studies have demonstrated that N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide can reduce inflammation and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide and its potential as an anti-inflammatory agent. Additionally, research on the anticancer properties of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide may lead to the development of new cancer treatments.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has been extensively studied for its potential use as a biological and pharmaceutical agent. It has been shown to have antimicrobial, antifungal, and anticancer properties. Studies have also shown that N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has potential as an anti-inflammatory agent and may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-8-12(17(19)20)9-14(11)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRQJZJMFRXLQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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